Dansylproline
Overview
Description
Dansylproline is a compound with the empirical formula C17H20N2O4S . It is used in various biochemical applications .
Synthesis Analysis
Dansylproline can be synthesized through a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds . This method allows very water-insoluble acids to be gently coupled to the primary amines on proteins or other biopolymers .Molecular Structure Analysis
The molecular weight of Dansylproline is 348.42 . Its molecular structure includes a naphthalene moiety that carries a sulfonic acid group at the 1-position .Chemical Reactions Analysis
Dansylproline can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It has been used in the development of mechanism-based inhibitors of human cytomegalovirus protease .Physical And Chemical Properties Analysis
Dansylproline has a molecular weight of 348.42 and a density of 1.385g/cm3 . Its melting point is between 150-153°C . The storage temperature for Dansylproline is -20°C .Scientific Research Applications
Microanalysis of Amines and Amino Acids
Dansyl chloride, a related compound to Dansylproline, has been utilized in microprocedures to study tissue-free amines and amino acids. This technique has been applied to analyze the amine and amino acid content in minute tissue samples from invertebrates or specific brain regions. It has enabled the examination of the contents of characterized invertebrate giant neurons and the study of serotonin formation and glucose and glutamic acid metabolism in certain neurons, shedding light on the biochemical and electrophysiological activity of identifiable neurons (Osborne, 1973).
Pharmaceutical Research and Drug Development
Dansyl chloride has also been employed in pharmaceutical research for labeling and studying the structure of proteins and for determining amino acids. Its reactivity with primary and secondary amines and phenolic hydroxyl groups has been leveraged in the quantitative determination of chlorpromazine metabolites, illustrating its role in drug metabolism studies (Kaul, Conway, & Clark, 1970). This reflects the broader applications of Dansyl derivatives in exploring drug interactions and metabolic pathways.
Enantioseparation and Analytical Chemistry
A monolithic sol–gel column modified with L-hydroxyproline, another compound related to Dansylproline, has been developed for the enantioseparation of dansyl amino acids, free amino acids, hydroxy acids, and dipeptides. This application in capillary electrochromatography and micro-liquid chromatography underscores the utility of Dansylproline and its analogs in analytical chemistry for chiral separations (Chen, Nishiyama, Uchiyama, & Hobo, 2004).
Anti-Hypertensive Effect Screening
Dansyl compounds have been used in the screening of traditional medicines for anti-hypertensive effects based on the inhibition of the angiotensin-converting enzyme (ACE). This highlights the role of Dansylproline in pharmacological research, particularly in the discovery and evaluation of new anti-hypertensive agents (Hansen et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJIWURDCGMVQE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154140 | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylproline | |
CAS RN |
1239-94-7 | |
Record name | Dansylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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